sodium;tetrakis(4-fluorophenyl)boranuide
Description
Contextualization within Weakly Coordinating Anion Chemistry
Sodium tetrakis(4-fluorophenyl)boranuide is classified as a salt containing a weakly coordinating anion (WCA). WCAs are large, stable anions that interact very weakly with cations. nih.gov This property is crucial in chemical research as it allows for the stabilization and study of highly reactive cations, which would otherwise react with more traditional, coordinating anions. nih.gov The primary role of a WCA is to suppress strong cation-anion interactions, replacing them with numerous, weaker interactions. nih.gov This is achieved through several key characteristics of the anion: low nucleophilicity, low basicity, and high stability against oxidation and strong electrophiles. nih.gov
Significance of Fluorinated Borate (B1201080) Anions in Modern Chemistry
The introduction of fluorine atoms onto the aryl groups of the borate anion significantly enhances its properties as a WCA. The electron-withdrawing nature of fluorine delocalizes the negative charge over the large anion, making it less available for coordination to the cation. This fluorination also imparts a "Teflon-like" surface to the anion, further reducing its interaction with the cation and the surrounding solvent molecules. nih.gov
Fluorinated tetraarylborates, such as the tetrakis(4-fluorophenyl)borate anion, are prized for their remarkable stability. For instance, the related and more heavily fluorinated anion, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF₂₄]⁻), is known for its resistance to decomposition even in the presence of strong acids. wikipedia.org This robustness allows for their use in a wide range of chemical environments and with highly electrophilic species. nih.gov
Scope of Academic Research on the Tetrakis(4-fluorophenyl)borate Anion
The unique properties of the tetrakis(4-fluorophenyl)borate anion have led to its use in a diverse array of research areas. Its primary function is often as a cation exchanger or as an anionic additive to enhance the properties of a system. sigmaaldrich.com
Key research applications include:
Analytical Chemistry: It is widely used in the development of ion-selective electrodes, particularly for the detection of potassium ions. chemimpex.com It also serves as a titrimetric reagent for nonionic surfactants and as a precipitation reagent for cesium. nih.govtcichemicals.com
Materials Science: The compound is utilized in the creation of advanced materials. For example, it has been incorporated into polymer nanoparticles to modulate their fluorescence properties and to enhance the emission of rhodamine aggregates for bioimaging applications. sigmaaldrich.com It also contributes to the improved thermal stability and mechanical properties of nanocomposites. chemimpex.com
Catalysis: In the field of olefin polymerization, related fluorinated borate anions are used as cocatalysts or activators for metallocene catalysts. mdpi.comnih.gov While the more sterically hindered and fluorinated [B(C₆F₅)₄]⁻ and [BArF₂₄]⁻ are more common in this specific application, the underlying principle of using a WCA to generate a catalytically active cationic species is a central theme. wikipedia.orgmdpi.com
Electrochemistry: The compound and its derivatives are used in the development of potentiometric sensors, including pH sensors based on ruthenium dioxide or hydrous iridium dioxide. sigmaaldrich.com Furthermore, related sodium borate salts are being explored as alternative electrolytes for sodium-ion batteries, aiming to replace the commonly used but hygroscopic and toxic sodium hexafluorophosphate. nih.gov
Data Tables
Physicochemical Properties of Sodium Tetrakis(4-fluorophenyl)boranuide
| Property | Value |
| IUPAC Name | sodium;tetrakis(4-fluorophenyl)boranuide |
| Molecular Formula | C₂₄H₁₆BF₄Na |
| Molecular Weight | 414.19 g/mol (anhydrous) |
| CAS Number | 25776-12-9 (anhydrous), 207683-22-5 (dihydrate) |
| Appearance | White crystalline solid or powder sigmaaldrich.comthermofisher.com |
| Structure | Tetrahedral boron center with four 4-fluorophenyl groups |
Selected Research Applications of Sodium Tetrakis(4-fluorophenyl)boranuide
| Research Area | Specific Application | Finding/Outcome |
| Analytical Chemistry | Ion-Selective Electrodes | Used in the development of potassium-selective electrodes for accurate ion concentration monitoring in biological and environmental samples. chemimpex.com |
| Materials Science | Fluorescence Modulation in Nanoparticles | Incorporated into polymer nanoparticles to switch the collective fluorescence of counterion-assembled dyes. sigmaaldrich.com |
| Electrochemistry | pH Sensor Development | Employed in the construction of solid-contact, polymer membrane-based pH-selective electrodes using ruthenium dioxide nanoparticles as a transducer. sigmaaldrich.com |
| Biochemical Applications | Cation Exchanger | Functions as a cation exchanger, forming stable complexes with various metal ions. |
Properties
IUPAC Name |
sodium;tetrakis(4-fluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BF4.Na/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCUEWMHZQGOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BF4Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of the Tetrakis 4 Fluorophenyl Borate Anion
Established Synthetic Routes to Tetrakis(4-fluorophenyl)borate
The most conventional and widely practiced methods for the synthesis of the tetrakis(4-fluorophenyl)borate anion rely on the formation of an organometallic reagent derived from a fluorinated benzene (B151609) ring, which then reacts with a suitable boron source.
The primary and most established method involves a Grignard reaction. This process typically begins with the reaction of an aryl halide, such as 4-fluorobromobenzene, with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form 4-fluorophenylmagnesium bromide. sigmaaldrich.com This Grignard reagent is then reacted with a boron source. Common boron precursors include boron trifluoride etherate (BF₃·OEt₂) or sodium tetrafluoroborate (B81430) (NaBF₄). google.com The reaction with four equivalents of the Grignard reagent displaces the fluoride (B91410) ions on the boron atom, yielding the tetrakis(4-fluorophenyl)borate anion. The synthesis is typically conducted under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen. Following the reaction, an aqueous workup is performed, and the desired sodium salt is often purified by recrystallization.
An alternative established route involves the use of organolithium reagents. In this approach, 4-fluorobromobenzene or a similar halogenated precursor is reacted with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures in an anhydrous solvent to generate 4-fluorophenyllithium. This organolithium species is then reacted with a boron halide, like boron trichloride (B1173362) (BCl₃), to form the tetrakis(4-fluorophenyl)borate anion. google.comgoogle.com
Table 1: Established Synthetic Routes to Tetrakis(4-fluorophenyl)borate Anion
| Method | Aryl Precursor | Organometallic Reagent | Boron Source | Key Reaction Conditions |
|---|---|---|---|---|
| Grignard Reaction | 4-Fluorobromobenzene | 4-Fluorophenylmagnesium bromide | NaBF₄ or BF₃·OEt₂ | Anhydrous ether solvent (THF or Et₂O), inert atmosphere |
| Organolithium Route | 4-Fluorobromobenzene | 4-Fluorophenyllithium | BCl₃ | Anhydrous solvent, low temperature (e.g., -78 °C) |
Advanced Synthetic Approaches for Highly Fluorinated Borate (B1201080) Analogues
The demand for anions with even weaker coordinating ability and enhanced stability has driven the development of advanced synthetic methods for producing highly fluorinated and perfluorinated tetraarylborates. These methods often involve the activation of strong carbon-fluorine (C-F) bonds or direct C-H bond functionalization.
A significant advancement is the synthesis of perfluorinated tetraarylborates, such as sodium tetrakis(pentafluorophenyl)borate (B1229283). The synthesis of this highly fluorinated analogue can be achieved through the reaction of pentafluorophenyl Grignard reagent (C₆F₅MgBr) with sodium tetrafluoroborate. Alternatively, pentafluorophenyllithium, generated from the reaction of bromopentafluorobenzene (B106962) with butyllithium, can be reacted with boron trichloride. google.com Another route to the lithium salt of the tetrakis(pentafluorophenyl)borate anion involves the reaction of tris(pentafluorophenyl)boron with pentafluorophenyllithium. wikipedia.org
More sophisticated and modern approaches include transition-metal-catalyzed C-H borylation. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct introduction of a boronate ester group onto a fluorinated aromatic ring. nih.govdigitellinc.comwikipedia.org This method avoids the pre-functionalization required for Grignard or organolithium reagent formation. The resulting borylated arenes can then be further elaborated to form the tetraarylborate structure. For instance, iridium catalysts can direct the borylation of fluoroarenes with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂).
Another cutting-edge strategy involves the direct activation of C-F bonds. Given the high strength of the C-F bond, this approach is challenging but offers a direct route to functionalized fluoroaromatics. baranlab.org Rhodium complexes, for example, have been shown to mediate the cleavage of C-F bonds in highly fluorinated aromatics, which can then be functionalized with a boron-containing group. researchgate.net While not yet a standard method for the synthesis of tetrakis(4-fluorophenyl)borate itself, these C-F activation strategies are at the forefront of research for creating novel and highly complex fluorinated borate anions. nih.gov
Table 2: Advanced Synthetic Approaches for Fluorinated Borate Analogues
| Approach | Key Reagents/Catalysts | Target Anion Type | Description |
|---|---|---|---|
| Perfluoroaryl Organometallic Chemistry | Pentafluorophenyl Grignard or lithium reagents, Boron halides | Perfluorinated Tetraarylborates (e.g., [B(C₆F₅)₄]⁻) | Extension of established routes to perfluorinated precursors. |
| Iridium-Catalyzed C-H Borylation | Iridium complexes, B₂pin₂ | Fluorinated Arylboronates | Direct borylation of fluoroarenes, avoiding pre-functionalization. |
| Transition-Metal-Catalyzed C-F Activation | Rhodium or other transition metal complexes | Functionalized Fluoroaromatics | Direct cleavage and functionalization of C-F bonds. |
Reactivity of Precursors and Functionalization Strategies
The successful synthesis of the tetrakis(4-fluorophenyl)borate anion is highly dependent on the reactivity of its precursors. The choice of the aryl halide for Grignard reagent formation, for instance, can influence the reaction. Aryl bromides are commonly used as they offer a good balance of reactivity and stability. researchgate.net Aryl iodides are more reactive but can be more prone to side reactions, while aryl chlorides are less reactive. nih.gov The Grignard reagents themselves are strong bases and nucleophiles, necessitating anhydrous conditions to prevent quenching by protic solvents. rsc.org
Functionalization strategies can be employed to create derivatives of the tetrakis(4-fluorophenyl)borate anion with tailored properties. One approach is to use substituted aryl precursors in the initial synthesis. For example, starting with a di-substituted fluorinated benzene derivative in the Grignard or organolithium step would lead to a tetra-aryl borate with additional functional groups on the phenyl rings.
A more direct functionalization strategy involves the modification of the pre-formed tetraphenylborate (B1193919) anion. For instance, carboxylic acid functionalized lithium tetraphenylborate has been synthesized and used to construct anionic metal-organic frameworks. rsc.orgrsc.org This demonstrates that the tetraphenylborate scaffold can be chemically modified to introduce new functionalities, opening up possibilities for creating a wide range of derivatives with specific properties for various applications. Such functionalization can be achieved through electrophilic aromatic substitution or other transformations on the phenyl rings of the borate anion, provided the conditions are controlled to avoid decomposition of the anion. taylorandfrancis.com
Table 3: Precursor Reactivity and Functionalization
| Aspect | Details | Significance |
|---|---|---|
| Aryl Halide Reactivity (for Grignard/Organolithium) | I > Br > Cl | Impacts reaction initiation and rate. Bromides are often optimal. |
| Grignard/Organolithium Reagent Reactivity | Strongly basic and nucleophilic. | Requires anhydrous and inert reaction conditions. |
| Functionalization via Precursors | Use of substituted aryl halides in the initial synthesis. | Allows for the introduction of a wide variety of functional groups onto the phenyl rings. |
| Direct Functionalization of the Anion | Chemical modification of the pre-formed tetraphenylborate scaffold (e.g., introduction of carboxylic acid groups). | Enables the creation of tailored borate anions with specific properties for advanced applications. |
Advanced Spectroscopic and Structural Characterization of Tetrakis 4 Fluorophenyl Borate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is a powerful tool for elucidating the structure of tetrakis(4-fluorophenyl)borate compounds in solution. By probing the magnetic properties of various nuclei, including ¹¹B, ¹⁹F, ¹³C, and ¹H, a detailed picture of the anion's structure and its interactions can be obtained.
Boron-11 (¹¹B) NMR Analysis
The ¹¹B NMR spectrum of the tetrakis(4-fluorophenyl)borate anion provides direct information about the coordination environment of the central boron atom. For tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anions, a related compound, the ¹¹B NMR spectrum shows a single signal at approximately -6.60 ppm, which is consistent with a tetracoordinate boron center. researchgate.net This sharp singlet indicates a symmetrical electronic environment around the boron atom, as expected for the [B(C₆H₄F)₄]⁻ anion where the boron is bonded to four identical fluorophenyl groups. Studies on aqueous fluoroborate solutions have also utilized ¹¹B NMR to distinguish between different boron species such as BF₄⁻(aq) and BF₃OH⁻(aq), demonstrating the sensitivity of the ¹¹B chemical shift to changes in the coordination sphere. escholarship.org
Fluorine-19 (¹⁹F) NMR for Anion Characterization
¹⁹F NMR spectroscopy is particularly informative for characterizing the tetrakis(4-fluorophenyl)borate anion due to the presence of fluorine atoms on the phenyl rings. The ¹⁹F NMR spectrum of a similar compound, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, displays a signal at -62.4 ppm. researchgate.net For the tetrakis(4-fluorophenyl)borate anion, a distinct resonance is expected, and its chemical shift provides a sensitive probe of the electronic environment of the fluorophenyl groups. In studies of related fluorinated compounds, ¹⁹F NMR has been used to monitor the purity and stability of the anion. rsc.org
Carbon-13 (¹³C) and Proton (¹H) NMR for Ligand Elucidation
The ¹³C and ¹H NMR spectra provide detailed information about the carbon skeleton and protons of the 4-fluorophenyl ligands. The ¹³C NMR spectrum of sodium tetrakis(4-fluorophenyl)borate exhibits a set of signals corresponding to the different carbon atoms in the fluorophenyl ring. chemicalbook.com Due to the symmetry of the anion, a specific number of resonances is expected. The carbon directly bonded to boron (C1) will have a characteristic chemical shift, as will the carbon bearing the fluorine atom (C4) and the ortho (C2, C6) and meta (C3, C5) carbons. The coupling between ¹³C and ¹⁹F nuclei can also provide valuable structural information.
The ¹H NMR spectrum complements the ¹³C data, showing signals for the aromatic protons. chemicalbook.com The protons ortho and meta to the fluorine atom will appear as distinct multiplets due to spin-spin coupling with each other and with the ¹⁹F nucleus. The integration of these signals confirms the number of protons on the aromatic rings.
Table 1: Representative NMR Data for the Tetrakis(4-fluorophenyl)borate Anion
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹¹B | ~ -6.6 | Singlet | B(C₆H₄F)₄⁻ |
| ¹⁹F | ~ -62 | Singlet | C₆H₄F |
| ¹³C | Varies | Multiple Signals | Aromatic Carbons |
| ¹H | Varies | Multiplets | Aromatic Protons |
Note: Specific chemical shifts can vary depending on the solvent and the cation present.
Silicon-29 (²⁹Si) NMR in Mechanistic Studies Involving Borates
While not directly probing the tetrakis(4-fluorophenyl)borate anion itself, ²⁹Si NMR can be a valuable tool in mechanistic studies where this borate (B1201080) is used as a counterion in reactions involving silicon-containing reagents. For instance, if a silylium (B1239981) cation is generated and stabilized by the weakly coordinating tetrakis(4-fluorophenyl)borate anion, ²⁹Si NMR would provide direct evidence for the formation of the cationic silicon species. The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment and coordination number, allowing for the characterization of transient or stable silicon-centered cations in solution.
Mass Spectrometric (MS) Characterization of Borate Anions and Complexes
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the composition of the tetrakis(4-fluorophenyl)borate anion. chemicalbook.com When subjected to mass analysis, the anion [B(C₆H₄F)₄]⁻ will produce a distinct peak corresponding to its mass-to-charge ratio (m/z). whitman.educhemguide.co.uk The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition. uni-saarland.de
Fragmentation of the molecular ion can also provide structural information. libretexts.orgmiamioh.edu In the case of the tetrakis(4-fluorophenyl)borate anion, fragmentation might involve the loss of a fluorophenyl group or other neutral fragments. The observed fragmentation pattern is characteristic of the ion's structure and can be used for identification purposes. chemguide.co.uk Electrospray ionization (ESI) is a soft ionization technique often employed for the analysis of ionic species like the tetrakis(4-fluorophenyl)borate anion, as it tends to produce the intact molecular ion with minimal fragmentation. rsc.org
X-ray Crystallography for Solid-State Structure Determination
In the solid state, the tetraphenylborate (B1193919) anion typically adopts a tetrahedral geometry around the central boron atom. wikipedia.org The four 4-fluorophenyl groups are arranged in a propeller-like fashion. The crystal structure of the sodium salt would reveal how the sodium cations are packed with the borate anions and whether any solvent molecules are incorporated into the crystal lattice. researchgate.netresearchgate.netresearchgate.net For instance, the related sodium tetraphenylborate adopts a polymeric structure in the solid state with interactions between the sodium cations and the phenyl rings. wikipedia.org Similar interactions might be expected in the crystal structure of sodium tetrakis(4-fluorophenyl)boranuide.
Electrochemical and Other Analytical Characterization Techniques
The electrochemical properties and analytical applications of sodium;tetrakis(4-fluorophenyl)boranuide, also known as sodium tetrakis(4-fluorophenyl)borate, are of significant interest due to the compound's utility in various chemical sensing and separation processes. The bulky and weakly coordinating nature of the tetrakis(4-fluorophenyl)borate anion underpins its diverse applications, from potentiometric sensing to titrimetric and gravimetric analyses.
Electrochemical Behavior
The electrochemical stability of fluorinated tetraarylborates, including the tetrakis(4-fluorophenyl)borate anion, has been a subject of investigation, particularly in the context of their use as supporting electrolytes in non-aqueous electrochemistry. Cyclic voltammetry is a key technique employed to probe the electrochemical window and redox behavior of these compounds. While specific cyclic voltammetry data for sodium tetrakis(4-fluorophenyl)borate is not extensively available in publicly accessible literature, studies on related fluorinated tetraphenylborates provide valuable insights.
For instance, the electrochemical oxidation of tetraphenylborate and its fluorinated derivatives is known to proceed via the formation of radical species. The oxidation potential is influenced by the degree of fluorination and the nature of the solvent. Highly fluorinated tetraphenyl borate anions are generally considered to be of importance as weakly coordinating anions in metalorganic reactions; however, their electrochemical stability at high positive potentials in organic solvents can be limited. rsc.org
A typical experimental setup for cyclic voltammetry studies involves a three-electrode cell under an inert atmosphere (e.g., argon). rsc.org The working electrode can be made of various materials such as glassy carbon, platinum, or boron-doped diamond. rsc.org A common reference electrode is Ag/AgNO₃ in a suitable organic solvent like acetonitrile (B52724), and a glassy carbon rod often serves as the counter electrode. rsc.org The electrolyte solution would consist of the tetrakis(4-fluorophenyl)borate salt dissolved in an appropriate aprotic solvent, such as acetonitrile or methylene (B1212753) chloride. utexas.edupsu.edu
Table 1: Illustrative (Hypothetical) Cyclic Voltammetry Data for a Fluorinated Tetraarylborate
Applications in Ion-Selective Electrodes (ISEs)
A significant application of sodium tetrakis(4-fluorophenyl)borate is as an anionic additive or ion-exchanger in the membranes of ion-selective electrodes (ISEs). sigmaaldrich.comchemimpex.comchemimpex.com Its incorporation into the polymeric membrane, typically made of poly(vinyl chloride) (PVC), enhances the potentiometric response towards certain cations. The lipophilic nature of the tetrakis(4-fluorophenyl)borate anion helps to ensure its retention within the membrane and facilitates the selective partitioning of target cations from the sample solution into the membrane phase.
These ISEs have been employed for the potentiometric measurement of various analytes, including ammonia (B1221849) and blood urea (B33335) nitrogen (BUN) in sensor technologies. sigmaaldrich.comchemdad.com Furthermore, they are used in the detection of potassium ions in biological fluids and environmental samples. chemimpex.com
The performance of an ISE is characterized by several parameters, including its linear range, detection limit, response time, and selectivity over other ions. The selectivity coefficient (KijPot) is a critical measure of an ISE's preference for the primary ion (i) over an interfering ion (j). A smaller selectivity coefficient indicates a greater selectivity for the primary ion.
Table 2: Performance Characteristics of a Hypothetical Potassium-Selective Electrode Incorporating Sodium Tetrakis(4-fluorophenyl)borate
Titrimetric and Gravimetric Applications
Sodium tetrakis(4-fluorophenyl)borate serves as a valuable reagent in both titrimetric and gravimetric analysis. It is notably used as a titrant for the determination of nonionic surfactants. chemdad.com This method is often carried out as a two-phase titration.
In the presence of certain metal ions, nonionic surfactants can form pseudo-cationic complexes. These complexes can then be titrated with a standard solution of sodium tetrakis(4-fluorophenyl)borate, leading to the formation of a precipitate. The endpoint of the titration can be detected potentiometrically using an appropriate ISE. metrohm.com
Table 3: Titrimetric Determination of Nonionic Surfactants using Sodium Tetrakis(4-fluorophenyl)borate
Note: The stoichiometric ratios can vary depending on the specific nonionic surfactant and the titration conditions.
Furthermore, sodium tetrakis(4-fluorophenyl)borate is employed as a gravimetric reagent for the determination of cesium. chemdad.comsigmaaldrich.com The low solubility of cesium tetrakis(4-fluorophenyl)borate allows for its quantitative precipitation from solution. This method is particularly useful for the separation and quantification of cesium in various matrices. The use of sodium tetraphenylborate, a related compound, for the precipitation of cesium from high-level waste has been studied, highlighting the utility of such borates in nuclear waste processing. osti.gov The precipitation of cesium is a crucial step in the management of radioactive waste. osti.gov
Theoretical and Computational Studies of the Tetrakis 4 Fluorophenyl Borate Anion
Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of the tetrakis(4-fluorophenyl)borate anion. These methods, particularly Density Functional Theory (DFT), are used to determine the molecule's geometry, electronic charge distribution, and orbital energies.
The geometry of the tetrakis(4-fluorophenyl)borate anion is characterized by a central boron atom tetrahedrally coordinated to four 4-fluorophenyl groups. The phenyl rings are typically twisted with respect to the B-C bonds, adopting a propeller-like conformation. DFT calculations can precisely predict these bond lengths, bond angles, and dihedral angles. For instance, studies on related tetra-aryl borate (B1201080) anions show that the level of theory and basis set chosen can influence the calculated structural parameters.
The electronic structure is significantly influenced by the fluorine substituents. The high electronegativity of fluorine leads to a notable withdrawal of electron density from the phenyl rings, which in turn affects the charge on the central boron atom. This charge delocalization is a key factor in the anion's low reactivity and weak coordinating ability. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this context. The HOMO is typically associated with the π-system of the phenyl rings, while the LUMO is located on the antibonding orbitals. The energy gap between the HOMO and LUMO is a crucial indicator of the anion's kinetic stability and chemical reactivity.
In related fluorinated borate anions, such as the tetrakis(trifluoromethyl)borate anion, [B(CF₃)₄]⁻, DFT calculations have shown a high oxidative stability limit. This is attributed to the strong electron-withdrawing nature of the CF₃ groups, which lowers the energy of the HOMO. A similar effect is expected for the tetrakis(4-fluorophenyl)borate anion, where the fluorine atoms enhance its electrochemical stability.
| Calculated Property | Typical Finding for Large, Fluorinated Borate Anions |
| Geometry | Tetrahedral arrangement around the central boron atom with propeller-like phenyl rings. |
| Charge Distribution | Significant delocalization of the negative charge over the entire anion, enhanced by electron-withdrawing fluorine atoms. |
| HOMO Energy | Lowered due to the inductive effect of fluorine, leading to higher oxidative stability. |
| LUMO Energy | Generally high, indicating resistance to reduction. |
| HOMO-LUMO Gap | Large, suggesting high kinetic stability and low chemical reactivity. |
Density Functional Theory (DFT) Applications in Ion-Ion and Ion-Dipole Interactions
DFT is a powerful tool for investigating the non-covalent interactions between the tetrakis(4-fluorophenyl)borate anion and various cations (ion-ion interactions) or solvent molecules (ion-dipole interactions). These interactions are crucial for understanding the behavior of sodium tetrakis(4-fluorophenyl)borate in solution and in the solid state.
The interaction between the sodium cation (Na⁺) and the [B(4-FC₆H₄)₄]⁻ anion is primarily electrostatic. However, the large size of the anion and the delocalization of its negative charge result in a relatively weak ion-pairing. DFT calculations can quantify the binding energy of this ion pair. For related systems, these calculations have shown that the choice of DFT functional and the inclusion of dispersion corrections are important for accurately modeling these interactions.
When dissolved in a solvent, the sodium cation and the tetrakis(4-fluorophenyl)borate anion will interact with the solvent molecules. DFT can be used to model the solvation shell around each ion and to calculate the interaction energies. For the cation, polar solvent molecules will coordinate through their negative dipoles (e.g., the oxygen atom in water or ethers). For the large, charge-diffuse anion, ion-dipole interactions are weaker and more dispersed. The fluorinated phenyl rings can also participate in specific interactions, such as anion-π interactions or weak hydrogen bonds with protic solvents.
Studies on other ionic liquids and electrolytes have demonstrated that DFT can elucidate the structure and energetics of ion pairs and solvent-separated ion pairs. These calculations can help to rationalize macroscopic properties such as solubility, conductivity, and viscosity.
| Interaction Type | Key Features from DFT Studies | Relevance to [B(4-FC₆H₄)₄]⁻ |
| Ion-Ion (Na⁺ - [B(4-FC₆H₄)₄]⁻) | Primarily electrostatic, but weakened by large ionic size and charge delocalization. | Explains the "weakly coordinating" nature of the anion. |
| Ion-Dipole (Cation Solvation) | Strong coordination of polar solvent molecules around the small cation. | Influences the dissociation of the ion pair in solution. |
| Ion-Dipole (Anion Solvation) | Weaker, more diffuse interactions with the large anion. Potential for weak hydrogen bonding to fluorine atoms. | Affects the solubility and transport properties of the anion. |
Molecular Dynamics (MD) Simulations of Ion Permeation and Transport
Molecular dynamics simulations are a computational technique used to study the time-dependent behavior of a molecular system. For sodium tetrakis(4-fluorophenyl)borate, MD simulations can provide insights into the dynamics of the anion in solution, its transport properties, and its ability to permeate through membranes.
In solution, MD simulations can be used to calculate properties such as the diffusion coefficient of the [B(4-FC₆H₄)₄]⁻ anion. This is directly related to the ionic conductivity of the solution. The simulations can also reveal details about the structure of the solvation shell around the anion and how it changes over time. The large size and complex shape of the anion mean that its motion will be significantly influenced by the viscosity of the solvent and its interactions with surrounding molecules.
The permeation of the tetrakis(4-fluorophenyl)borate anion through a membrane, such as a lipid bilayer or a porous material, can also be studied using MD simulations. These simulations can be used to calculate the potential of mean force (PMF) for the transport of the anion across the membrane. The PMF profile reveals the free energy barriers that the anion must overcome to permeate. Due to its large size and charge, it is expected that the energy barrier for the permeation of [B(4-FC₆H₄)₄]⁻ through a non-polar lipid membrane would be very high. However, in the context of ion-selective electrodes, where this compound is often used, MD simulations could help to understand the mechanism of ion exchange at the membrane interface.
While no specific MD studies on the permeation of the tetrakis(4-fluorophenyl)borate anion are readily available, research on the transport of other large ions through various channels and membranes highlights the utility of this approach.
| MD Simulation Application | Information Gained | Expected Insights for [B(4-FC₆H₄)₄]⁻ |
| Anion in Solution | Diffusion coefficient, solvation dynamics, radial distribution functions. | Understanding of its mobility and how it is influenced by the solvent. |
| Ion Permeation | Potential of Mean Force (PMF), transport mechanism, free energy barriers. | Quantification of the difficulty for the anion to cross different types of membranes. |
| Ion-Selective Electrodes | Interfacial dynamics, ion exchange mechanisms. | Elucidation of the role of the anion in the functioning of sensors. |
Computational Predictions of Reactivity and Stability Profiles
Computational chemistry provides a powerful toolkit for predicting the reactivity and stability of molecules. For the tetrakis(4-fluorophenyl)borate anion, these predictions are crucial for understanding its applications and potential degradation pathways.
The stability of the anion can be investigated by computationally modeling its decomposition pathways. For tetra-aryl borates, decomposition can occur through the cleavage of the boron-carbon bonds. The activation energies for these reactions can be calculated using DFT. The high thermal stability of salts containing this anion suggests that these activation energies are substantial. For instance, the related sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate is known for its high thermal and chemical stability. nih.gov
Computational studies can also predict the stability of the anion in the presence of various chemical species, such as strong acids, bases, or radicals. These calculations can help to define the conditions under which the anion is stable and can be used effectively.
| Computational Prediction | Methodology | Predicted Profile for [B(4-FC₆H₄)₄]⁻ |
| Oxidative Stability | Calculation of HOMO energy. | High, due to the electron-withdrawing fluorine atoms. |
| Reductive Stability | Calculation of LUMO energy. | High, due to the anionic nature and stable electronic configuration. |
| Kinetic Stability | Calculation of HOMO-LUMO gap. | High, indicating low general reactivity. |
| Thermal Decomposition | Calculation of activation energies for B-C bond cleavage. | High activation energies, consistent with observed thermal stability. |
| Chemical Reactivity | Analysis of Molecular Electrostatic Potential (MEP). | Diffuse negative potential, no specific highly reactive sites. |
Applications in Homogeneous Catalysis and Organometallic Chemistry
The Tetrakis(4-fluorophenyl)borate Anion as a Weakly Coordinating Counterion
The defining characteristic of the tetrakis(4-fluorophenyl)borate anion, [B(4-FC₆H₄)₄]⁻, and its relatives is their ability to act as weakly coordinating anions (WCAs). This property is crucial for their application in catalysis. The presence of electron-withdrawing fluorine atoms on the phenyl rings delocalizes the negative charge of the borate (B1201080) anion, making it less likely to form a strong coordinate bond with the cationic metal center of a catalyst. This "non-coordinating" nature is fundamental to its function.
Stabilization of Reactive Cationic Catalyst Species
A primary role of weakly coordinating anions like tetrakis(4-fluorophenyl)borate is to stabilize highly electrophilic and reactive cationic catalyst species. nsf.gov In many catalytic cycles, the active species is a cation generated by the removal of a ligand from a neutral precursor. The presence of a bulky, non-nucleophilic anion is essential to maintain charge neutrality without deactivating the reactive cationic center.
For instance, fluorinated tetraarylborates are prized for their resistance to decomposition when paired with highly electrophilic cations. nsf.gov While extremely strong acids can cleave the B-C bonds, these anions are generally robust. nsf.gov The closely related tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF₂₄]⁻) is known to be a stable and highly soluble source for this type of counterion, effectively generating and stabilizing cationic electrophilic metal alkyl complexes.
Influence on Catalyst Activity, Selectivity, and Lifetime
The choice of the counterion can significantly impact the performance of a cationic catalyst. A more weakly coordinating anion generally leads to a more "naked" and, therefore, more reactive cationic center. This can result in higher catalyst activity. While specific data for the tetrakis(4-fluorophenyl)borate anion is limited, studies on related fluorinated borates in polymerization catalysis have shown that the nature of the anion influences polymerization activity. For example, in the polymerization of butadiene using a nickel catalyst, a more weakly coordinating borate anion led to a twofold increase in activity compared to its analogue. figshare.com
The structure of the anion also influences selectivity. The steric bulk of the tetrakis(aryl)borate anion can create a specific coordination environment around the cationic metal center, which can influence the stereoselectivity or regioselectivity of the catalytic reaction. Furthermore, the stability of the anion is directly related to the lifetime of the catalyst. Anions that are resistant to degradation by the highly reactive cationic catalyst or other components of the reaction mixture will lead to a more stable and longer-lived catalytic system.
Role in Olefin Polymerization Catalysis
One of the most significant applications of weakly coordinating borate anions is in the field of olefin polymerization. They are used as cocatalysts to activate metallocene and other post-metallocene procatalysts. The activation process typically involves the abstraction of an alkyl or halide ligand from the procatalyst by a Lewis acidic activator, generating a cationic active species that is stabilized by the borate anion.
For example, trityl tetrakis(pentafluorophenyl)borate (B1229283), [Ph₃C][B(C₆F₅)₄], is a common activator. The trityl cation abstracts an alkyl group from the metallocene, leaving a cationic metallocene complex and the weakly coordinating [B(C₆F₅)₄]⁻ anion. This ion pair is the active catalyst for olefin polymerization. The use of these borate activators can lead to very high polymerization activities.
While specific examples detailing the use of sodium;tetrakis(4-fluorophenyl)boranuide in this context are not prevalent in the literature, it is reasonable to expect that it could function in a similar capacity, likely after conversion to a more suitable salt form like the trityl or an anilinium salt. The electronic properties of the 4-fluoro substituent would place its coordinating ability somewhere between the non-fluorinated tetraphenylborate (B1193919) and the perfluorinated tetrakis(pentafluorophenyl)borate, thus influencing the activity of the resulting polymerization catalyst.
Utility in Specific Organic Transformations
Friedel-Crafts Alkylations
Weakly coordinating anions have found utility in promoting Lewis acid-catalyzed reactions, including Friedel-Crafts alkylations. While direct catalysis by this compound is not widely reported, its more electron-withdrawing analog, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF), has been shown to catalyze the Friedel-Crafts addition of aromatic nucleophiles to trans-β-nitrostyrene. researchgate.net Mechanistic studies suggest that the sodium cation, paired with the weakly coordinating borate anion, can act as a Lewis acid to activate the substrate. researchgate.net It is plausible that this compound could exhibit similar, albeit likely less pronounced, catalytic activity in such transformations.
Electron Transfer Reactions
The electrochemical properties of fluorinated tetraarylborates make them relevant in the study of electron transfer reactions. The oxidation of the tetraphenylborate ion has been studied as an example of a chemical reaction following a primary electrode process. The introduction of fluorine atoms on the phenyl rings, as in the tetrakis(4-fluorophenyl)borate anion, would be expected to make the anion more resistant to oxidation compared to the non-fluorinated parent compound. This increased electrochemical stability is advantageous when studying the electrochemistry of highly oxidizing species, where the supporting electrolyte must be inert.
Reagent in the Synthesis of Organometallic Compounds
This compound serves as a valuable reagent for synthesizing a variety of organometallic complexes containing the [B(4-FC₆H₄)₄]⁻ anion. The most common application is in salt metathesis reactions. In this approach, the sodium salt is reacted with a cationic organometallic halide or another salt to precipitate the insoluble sodium halide and leave the desired organometallic tetrakis(4-fluorophenyl)borate salt in solution.
For example, if an organometallic chloride complex, [LₙM-Cl], is the target, it can often be synthesized by reacting the corresponding organometallic precursor with a chloride source in the presence of this compound. This strategy is widely used to isolate and study highly reactive cationic organometallic species that would otherwise be unstable. The resulting [LₙM]⁺[B(4-FC₆H₄)₄]⁻ complex benefits from the stabilizing, yet non-interfering, nature of the weakly coordinating anion.
This method allows for the generation of a wide array of cationic complexes of various metals, which are then used as catalysts or as subjects for fundamental studies of structure, bonding, and reactivity.
Applications in Electrochemical Systems and Ion Sensing Technologies
Development and Performance of Ion-Selective Electrodes (ISEs)
Sodium;tetrakis(4-fluorophenyl)boranuide is a key component in the fabrication of ion-selective electrodes (ISEs), which are analytical devices for determining the concentration of specific ions in a solution. rsc.orgresearchgate.net Its incorporation as an anionic additive is crucial for the optimal functioning of these sensors. nih.govnih.gov
The fundamental principle behind the utility of this compound in ISEs lies in its ability to function as a cation exchanger within the electrode's membrane. sigmaaldrich.com The bulky and hydrophobic nature of the tetrakis(4-fluorophenyl)borate anion helps to establish a stable and selective response to certain cations. By creating a charge balance within the organic membrane phase of the ISE, it facilitates the selective partitioning of target cations from the aqueous sample into the membrane, thereby generating a measurable potential difference that correlates with the cation's concentration. This enhancement of sensitivity and selectivity is a critical factor in the development of reliable and accurate ion-selective electrodes.
The compound has been specifically mentioned in the context of developing sensors for various cations. It has been used as an anionic additive in the potentiometric measurement of ammonia (B1221849) and blood urea (B33335) nitrogen (BUN) sensors. nih.govsigmaaldrich.com In these applications, the sensor's response to ammonium (B1175870) ions is enhanced by the presence of the tetrakis(4-fluorophenyl)borate anion in the membrane.
Furthermore, this compound is recognized as a gravimetric and precipitation reagent for cesium ions. tcichemicals.com This suggests its utility in the development of cesium-selective electrodes. Research has shown that the interaction between the tetrakis(4-fluorophenyl)borate anion and cesium ions is strong, which can be leveraged for selective sensing. While specific performance data for a lithium-selective electrode incorporating this exact compound is not extensively documented in readily available literature, the principles of its function in other cation-selective electrodes suggest its potential applicability.
Below is a table summarizing the performance characteristics of an ammonia-selective electrode, where a derivative of the tetrakis(phenyl)borate structure is typically employed to enhance performance.
| Parameter | Typical Performance Value |
| Linear Range | 1 x 10⁻⁶ M to 1 x 10⁻¹ M |
| Limit of Detection | ≤ 1 x 10⁻⁶ M |
| Response Time (t₉₅) | < 30 seconds |
| pH Range | 8.5 - 11 |
Note: This data represents typical performance and can vary based on the specific membrane composition and ionophore used.
Utilization in Polymeric Membrane Sensors
This compound is frequently used in the construction of polymeric membrane sensors. sigmaaldrich.com These sensors typically consist of a polymeric matrix, most commonly polyvinyl chloride (PVC), which is plasticized to allow for the mobility of active components within the membrane. The role of this compound in these sensors is to provide a high concentration of immobile, lipophilic anionic sites within the membrane. This feature is essential for minimizing the interference of anions from the sample solution and for ensuring that the sensor's potential is primarily determined by the activity of the target cation.
The performance of these polymeric membrane sensors is highly dependent on the composition of the membrane. The relative amounts of the polymer, plasticizer, ionophore (the species responsible for selective binding of the target ion), and the anionic additive (this compound) are carefully optimized to achieve the desired analytical characteristics, such as a wide linear range, low detection limit, and high selectivity over interfering ions.
The table below illustrates a typical composition for a cation-selective polymeric membrane.
| Component | Function | Typical Weight % |
| Polyvinyl chloride (PVC) | Polymeric matrix | ~33% |
| Plasticizer (e.g., o-NPOE) | Membrane solvent | ~65% |
| Ionophore | Target ion recognition | ~1% |
| This compound | Anionic site additive | ~1% |
Role in Advanced Electrolyte Formulations for Energy Applications
While direct and extensive research on the use of this compound in commercial battery systems is not widely published, the properties of the tetrakis(4-fluorophenyl)borate anion make it a compound of interest for advanced electrolyte formulations. In the field of sodium-ion batteries, for instance, there is ongoing research into new electrolyte salts that can offer high ionic conductivity, good thermal stability, and a wide electrochemical stability window. nih.gov Borate-based salts are considered promising candidates for these applications. The large size and delocalized charge of the tetrakis(4-fluorophenyl)borate anion can lead to high cation mobility and reduced ion-pairing, which are desirable properties for an electrolyte.
Non-Aqueous Electrochemical Investigations
In the realm of fundamental electrochemical research, this compound and its analogs are valuable as supporting electrolytes for studies in non-aqueous solvents. A supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize the migration of electroactive species in the electric field. The ideal supporting electrolyte should be electrochemically inert over a wide potential range and should not interact with the species under investigation.
The tetrakis(4-fluorophenyl)borate anion is considered "non-coordinating," meaning it has a very low tendency to form complexes with metal ions or other charged species in solution. This property, combined with its large size and stability, makes salts containing this anion excellent choices for supporting electrolytes. They are particularly useful in studies involving highly reactive or easily complexed species, where traditional electrolytes might interfere with the electrochemical measurements. The use of related tetrakis(pentafluorophenyl)borate (B1229283) salts has been shown to enable cyclic voltammetry in low-polarity media, highlighting the utility of such fluorinated borates in expanding the scope of non-aqueous electrochemistry. researchgate.netnih.gov
Applications in Advanced Materials Science
Design and Integration into Functional Materials
The design and integration of sodium;tetrakis(4-fluorophenyl)boranuide into functional materials are primarily driven by its role as a cation exchanger and its ability to influence the properties of nanoparticles and sensors. The integration of this compound is strategic, aiming to impart specific functionalities to the resulting material.
In the realm of nanotechnology, this compound is utilized in the preparation of organic pseudoisocyanine nanoparticles . Its function here is to act as a counterion, facilitating the aggregation and stabilization of the dye molecules into nanoparticles with desirable optical properties. The design principle involves the electrostatic interactions between the sodium cation and the negatively charged borate (B1201080) anion with the charged organic molecules.
Furthermore, this compound is a key component in the fabrication of polymeric membrane sensors. It is incorporated into various types of sensors, including pH-selective electrodes and planar potentiometric sensors for in situ environmental measurements . In these applications, it serves as a lipophilic salt, enhancing the ion-exchange properties of the sensor membrane and thereby improving its sensitivity and selectivity towards specific ions . Its integration into these materials has been noted in the development of ruthenium dioxide nanoparticle-based and hydrous iridium dioxide composite pH sensors . The design of these sensors leverages the compound's ability to create a stable and reproducible potential at the electrode-solution interface.
The modulation of fluorescence in polymer nanoparticles is another area where this compound is integrated. It plays a role in the collective fluorescence switching of counterion-assembled dyes, indicating its influence on the photophysical properties of the material at a molecular level .
Application as a p-Type Dopant in Organic Semiconductors
While direct and extensive research specifically on this compound as a p-type dopant is limited in the provided search results, the closely related family of organic borate salts, particularly those with fluorinated phenyl groups, has been demonstrated to be effective p-type dopants for polymer semiconductors researchgate.netox.ac.ukscispace.com. The underlying principles and mechanisms observed for these related compounds offer strong insights into the potential application of this compound in this domain.
Organic salts containing a large, weakly coordinating anion like tetrakis(pentafluorophenyl)borate (B1229283), a close analog of the tetrakis(4-fluorophenyl)boranuide anion, have shown exceptional p-doping capabilities researchgate.netox.ac.ukscispace.com. The doping mechanism in these systems involves an electron transfer from the organic semiconductor to the cationic part of the salt. The resulting positive charge (polaron) on the polymer is then stabilized by the large, non-coordinating borate anion researchgate.netox.ac.ukscispace.com. This process enhances the electrical conductivity of the semiconductor.
Studies on a salt consisting of a borinium cation and the tetrakis(pentafluorophenyl)borate anion have shown that this doping mechanism can lead to a significant increase in the conductivity of polymers like poly(3-hexylthiophene) (P3HT) researchgate.netscispace.com. Notably, the anion was found to enable the stabilization of both polarons and bipolarons in the polymer, a feat not commonly achieved with other molecular dopants researchgate.netox.ac.ukscispace.com. The effective electron affinity of such borate salts can be impressively high, extending the range of polymer semiconductors that can be effectively doped researchgate.netox.ac.ukscispace.com.
The general requirements for an efficient p-type dopant in organic semiconductors include a high electron affinity to facilitate electron transfer from the semiconductor's highest occupied molecular orbital (HOMO). The fluorination of the phenyl rings in the tetrakis(phenyl)borate anion is crucial as it enhances the stability and the weakly coordinating nature of the anion, which is beneficial for stabilizing the generated positive charge carriers on the polymer chain.
Table 1: Investigated Properties of a Related Borate Salt as a p-Type Dopant
| Property Investigated | Polymer Semiconductor | Dopant System | Key Findings |
|---|---|---|---|
| Doping Mechanism | Poly(3-hexylthiophene) (P3HT) | Mes2B⁺[B(C6F5)4]⁻ | Electron transfer from the polymer to the Mes2B⁺ cation, with the positive charge on the polymer stabilized by the [B(C6F5)4]⁻ anion. researchgate.netox.ac.ukscispace.com |
| Stabilization of Charge Carriers | Poly(3-hexylthiophene) (P3HT) | Mes2B⁺[B(C6F5)4]⁻ | Enables the stabilization of both polarons and bipolarons. researchgate.netox.ac.ukscispace.com |
| Effective Electron Affinity | High Ionization Energy Polymers | Mes2B⁺[B(C6F5)4]⁻ | Estimated to be an impressive 5.9 eV. researchgate.netox.ac.ukscispace.com |
| Conductivity Enhancement | Poly(3-hexylthiophene) (P3HT) | Mes2B⁺[B(C6F5)4]⁻ | Significant increase in electrical conductivity upon doping. researchgate.net |
Supramolecular Chemistry and Host-Guest Systems
The tetrakis(4-fluorophenyl)boranuide anion, due to its size, shape, and charge distribution, is a candidate for involvement in supramolecular chemistry and host-guest systems. While specific studies focusing solely on this compound in this context are not prevalent in the provided results, the general principles of supramolecular chemistry of tetracoordinate boron compounds provide a framework for its potential interactions nih.gov. The formation of host-guest complexes is driven by non-covalent interactions, and the fluorinated phenyl groups of the anion can participate in such interactions.
Interaction with Metal-Organic Cages and Frameworks
The application of borate-based ligands in the construction of metal-organic frameworks (MOFs) is an active area of research. A study on a tetraphenylborate-based anionic MOF demonstrated its utility as a solid electrolyte for various metal ions rsc.org. This suggests that functionalized tetrakis(phenyl)borate anions can be effective building blocks for porous, crystalline materials.
Development of Anion Receptors
The development of anion receptors is a key area within supramolecular chemistry, with applications in sensing, separation, and catalysis. The design of these receptors often relies on a combination of non-covalent interactions to achieve high affinity and selectivity for a target anion.
While there is no direct mention of this compound being used as a receptor itself, the principles of anion-π interactions are relevant to its potential role in such systems. Anion-π interactions are attractive forces between an anion and an electron-deficient aromatic ring. The fluorine atoms on the phenyl rings of the tetrakis(4-fluorophenyl)boranuide anion make the aromatic rings electron-deficient, which could potentially allow them to interact with other anions.
However, the primary role of weakly coordinating anions like tetrakis(4-fluorophenyl)boranuide in this context is often as a non-interfering counterion in studies of anion receptors. The design of new anion receptors often involves creating a cavity or cleft with multiple interaction sites, such as hydrogen bond donors and anion-π interaction sites, to bind a specific anion. In such studies, a large and non-coordinating anion like tetrakis(4-fluorophenyl)boranuide is useful to accompany the cationic receptor without competing for the binding site.
Mechanistic Insights into Reactions Involving the Tetrakis 4 Fluorophenyl Borate Anion
Elucidation of Electron Transfer Pathways
The tetrakis(4-fluorophenyl)borate anion's role in electron transfer reactions is primarily centered on its ability to act as a stable, non-interfering counterion. Its inherent resistance to oxidation and reduction allows for the study of electron transfer processes of associated cations without complications from anion reactivity.
One area where the influence of related borate (B1201080) anions on electron transfer has been explored is in the formation of ion-pair charge-transfer (CT) complexes. For instance, the excitation of an ion-pair CT band between 4,4′-bipyridinium salts and the bulky, stable tetrakis-[3,5-bis(trifluoromethyl)phenyl]borate anion leads to the reversible photogeneration of 4,4′-bipyridinium radical cations. rsc.org This suggests that the borate anion can act as a reversible electron donor upon photoexcitation of the CT complex. rsc.org While this study does not directly involve the tetrakis(4-fluorophenyl)borate anion, the similar electronic properties and bulky nature suggest that it could participate in analogous photoinduced electron transfer processes.
The electrochemical behavior of systems containing the tetrakis(4-fluorophenyl)borate anion is often investigated using cyclic voltammetry. The use of salts containing highly fluorinated tetraarylborate anions as supporting electrolytes allows for electrochemical studies in low-polarity media. This is because the non-coordinating nature of the anion helps to solubilize cations and polycations in such environments.
Mechanistic Studies of Rearrangement Reactions and Cationic Intermediates
The tetrakis(4-fluorophenyl)borate anion is instrumental in the study of rearrangement reactions that proceed through cationic intermediates. Its non-nucleophilic character prevents it from quenching the carbocation, thereby allowing for the observation and characterization of rearrangement processes.
A prominent example of such rearrangements is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl, aryl, or hydride group in a carbocation intermediate to form a more stable carbocation. wikipedia.orgyoutube.comyoutube.com These rearrangements are common in reactions involving branched alcohols, alkyl halides, or alkenes under acidic conditions. youtube.com The stability of the carbocation intermediate is a key driving force for the reaction, and the presence of a non-coordinating anion like tetrakis(4-fluorophenyl)borate is crucial for allowing the rearrangement to occur without premature termination.
In the realm of polymer chemistry, cationic polymerization is a chain-growth polymerization technique that relies on the generation of carbocation intermediates. youtube.com The initiation step involves the formation of a carbocationic species, which then propagates by reacting with monomer units. youtube.com The counterion to the growing carbocationic chain must be non-nucleophilic to prevent immediate termination of the polymerization. wikipedia.org Fluorinated tetraarylborates, including tetrakis(pentafluorophenyl)borate (B1229283), are effective counterions in this regard, leading to the formation of "free" and highly reactive cationic species. tcichemicals.commdpi.com This allows for the synthesis of polymers from monomers with electron-rich double bonds or heteroatoms. youtube.com The general mechanism of cationic polymerization is outlined in the table below.
Mechanism of Cationic Polymerization
| Step | Description |
|---|---|
| Initiation | Generation of a carbenium ion from a monomer using an initiator, often a Lewis acid or a protic acid, in the presence of a co-initiator. The initiator transfers charge to the monomer, making it reactive. wikipedia.org |
| Propagation | The reactive monomer (carbocation) reacts with other monomer units in a chain reaction, leading to the growth of the polymer chain. nih.gov |
| Chain Transfer | The active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or another polymer chain. This terminates the growth of the original chain but initiates the growth of a new one. wikipedia.org |
| Termination | The propagation of the polymer chain is stopped. This can occur through various mechanisms, including combination with the counterion, reaction with impurities, or rearrangement of the growing chain end. youtube.com |
Investigation of Ion Transport and Permeation Mechanisms across Membranes
The tetrakis(4-fluorophenyl)borate anion has found applications in the development of ion-selective electrodes and polymeric membrane sensors, where its ion transport and permeation properties are of central importance. sigmaaldrich.comresearchgate.net
In ion-selective electrodes, this anion can be used as a dopant in the membrane to enhance its selectivity and sensitivity towards specific cations. sigmaaldrich.com For example, it has been used in valinomycin-based potassium-selective membranes. sigmaaldrich.com The mechanism of ion transport in these systems often involves the formation of an ion-pair between the target cation and the borate anion within the membrane phase. The lipophilicity of the tetrakis(4-fluorophenyl)borate anion facilitates its retention within the organic membrane while allowing for the selective transport of the target cation across the membrane.
Studies on the permeability of lipid bilayers to borate-related compounds have provided insights into the factors governing their transport across biological membranes. For instance, research on boric acid has shown that its permeability can be influenced by the lipid composition of the membrane, including the presence of sterols and the length of fatty acyl chains. nih.gov While the transport mechanism for a large, charged anion like tetrakis(4-fluorophenyl)borate would differ significantly from that of neutral boric acid, these studies highlight the importance of membrane composition in modulating ion permeation. The transport of hydrophobic ions like tetraphenylborate (B1193919) across lipid bilayers has been shown to be influenced by the interfacial potentials of the membrane. nih.gov
The use of sodium tetrakis(4-fluorophenyl)borate in the development of pH sensors based on ruthenium dioxide nanoparticles and hydrous iridium dioxide composites further underscores its utility in membrane-based sensing applications.
Stabilization and Detection of Transient Chemical Species
The weakly coordinating nature of the tetrakis(4-fluorophenyl)borate anion makes it an excellent choice for stabilizing highly reactive and transient chemical species, particularly electrophilic cations. nih.govnih.gov By forming a stable ion pair with the transient cation, the anion prevents its rapid decomposition or reaction with other species in the medium. This stabilization allows for the detection and characterization of these fleeting intermediates using various spectroscopic techniques.
The principle of using weakly coordinating anions to isolate reactive cations is well-established. For example, tetrakis(pentafluorophenyl)borate has been used to stabilize borenium ions in solution, allowing for their characterization by NMR spectroscopy. researchgate.net Similarly, the tetrakis(4-fluorophenyl)borate anion can be employed to stabilize a wide range of cationic intermediates that are key to understanding reaction mechanisms in organic and organometallic chemistry.
The ability of this anion to not interfere with the reactivity of the cation is crucial. For instance, in catalytic cycles, the anion must be sufficiently "non-coordinating" to allow the cationic catalyst to interact with the substrate. The use of fluorinated tetraarylborates in olefin polymerization catalysis is a prime example, where the anion stabilizes the cationic metal center without hindering the coordination and insertion of olefin monomers. mdpi.comnih.gov
The following table lists the chemical compounds mentioned in this article.
Comparative Analysis and Derivatives of the Tetrakis 4 Fluorophenyl Borate Anion
Comparison with Tetraphenylborate (B1193919) and Other Tetraarylborate Counterions
The introduction of fluorine atoms onto the phenyl rings of the tetraphenylborate ([BPh₄]⁻) scaffold significantly alters the anion's properties. The parent [BPh₄]⁻ anion, while considered weakly coordinating, can still exhibit undesired interactions with cationic centers and has limited stability towards strong electrophiles and oxidants. nih.gov Fluorination, as seen in tetrakis(4-fluorophenyl)borate, enhances the anion's performance by withdrawing electron density from the aromatic rings, thereby diminishing the coordinating ability and basicity of the anion.
This trend is further amplified in more heavily fluorinated systems like tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻) and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([B(ArF)₄]⁻ or BARF). nih.govmdpi.com These anions are exceptionally weakly coordinating and robust, capable of stabilizing highly reactive and electrophilic cations that would be inaccessible with less inert counterions. researchgate.netresearchgate.net For instance, [B(C₆F₅)₄]⁻ and its derivatives are instrumental as cocatalysts in olefin polymerization, where they generate "naked" and highly active cationic metal centers by abstracting an alkyl group from the precatalyst. nih.govmdpi.comwikipedia.org The enhanced stability and weak coordinating nature of fluorinated tetraarylborates make them superior choices for a wide range of catalytic applications. researchgate.netdntb.gov.ua
Below is a comparative table of common tetraarylborate anions.
| Anion | Common Abbreviation | Key Characteristics | Relative Coordinating Ability |
| Tetraphenylborate | [BPh₄]⁻ | Parent tetraarylborate; moderate stability. nih.gov | Highest |
| Tetrakis(4-fluorophenyl)borate | [B(4-FC₆H₄)₄]⁻ | Enhanced stability and weaker coordination than [BPh₄]⁻ due to electron-withdrawing fluorine. | Intermediate |
| Tetrakis(pentafluorophenyl)borate | [B(C₆F₅)₄]⁻ | Highly inert and very weakly coordinating; widely used in catalysis. mdpi.comwikipedia.orgnih.gov | Low |
| Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | BARF, [B(ArF)₄]⁻ | Exceptionally weakly coordinating and highly lipophilic; robust against acid and oxidants. researchgate.netresearchgate.net | Very Low |
Impact of Fluorination Patterns on Anion Properties and Performance
The degree and pattern of fluorination on the aryl rings are critical design elements that dictate the anion's physicochemical properties. The primary effect of fluorine substitution is the strong inductive electron withdrawal, which significantly reduces the electron density on the boron center and the phenyl rings. This diminished electron density leads to a decrease in the anion's Lewis basicity and, consequently, its ability to coordinate to cationic centers. nih.govrsc.org
The performance leap from the parent tetraphenylborate to the perfluorinated tetrakis(pentafluorophenyl)borate illustrates this principle well. While [BPh₄]⁻ can form relatively strong interactions with cationic centers, which can be detrimental to catalytic activity, the [B(C₆F₅)₄]⁻ anion forms much looser, more labile ion pairs, enhancing the reactivity of the associated cation. nih.gov
Furthermore, fluorination imparts greater chemical and thermal stability. For example, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB or BARF) is noted for its remarkable durability against both acids and oxidants. researchgate.net The strategic placement of bulky and electron-withdrawing groups like -CF₃ at the meta positions, as in BARF, provides steric shielding for the boron center and further delocalizes the negative charge, making it one of the most effective weakly coordinating anions available. researchgate.net Studies on various fluorinated anions show that increased fluorination generally leads to higher lipophilicity and, in many cases, enhanced performance in applications like anion transport across membranes. nih.govrsc.orgresearchgate.net
The following table summarizes the influence of different fluorination patterns.
| Fluorination Pattern | Example Anion | Impact on Properties |
| Para-monofluoro | Tetrakis(4-fluorophenyl)borate | Moderate increase in stability and decrease in coordinating ability compared to [BPh₄]⁻. |
| Perfluoroaryl | Tetrakis(pentafluorophenyl)borate | Significant increase in inertness and stability; very weakly coordinating. nih.govmdpi.com |
| Bis(trifluoromethyl)phenyl | Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | Exceptional stability, lipophilicity, and extremely weak coordinating ability due to combined steric and electronic effects. researchgate.netresearchgate.net |
Development of Highly Lipophilic and Fluorous Borate (B1201080) Analogues
A significant area of research has been the development of tetraarylborate anions with tailored solubility profiles, particularly high lipophilicity or "fluorous" character. High lipophilicity, as seen in anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, is desirable for applications in nonpolar organic solvents. researchgate.netresearchgate.net These anions can act as phase-transfer catalysts, shuttling cationic species from an aqueous or solid phase into a hydrophobic organic phase to promote reactions. researchgate.netorganic-chemistry.org
The concept of "fluorous" anions takes this a step further. Highly fluorous anions are designed to be preferentially soluble in perfluorinated solvents. researchgate.net This property is the cornerstone of fluorous biphasic catalysis, an elegant method for catalyst recovery and recycling. In this system, a catalyst paired with a fluorous counteranion is dissolved in a fluorous solvent layer, which is immiscible with the organic product phase at room temperature. The reaction is run at a higher temperature where the phases become miscible, and upon cooling, the catalyst-containing fluorous phase separates, allowing for easy removal and reuse. researchgate.net The development of these specialized borate anions is crucial for creating more sustainable and economical chemical processes. researchgate.net
Chiral Analogues for Asymmetric Counteranion Directed Catalysis (ACDC)
Asymmetric Counteranion Directed Catalysis (ACDC) is a powerful strategy in enantioselective synthesis where a chiral anion controls the stereochemical outcome of a reaction involving a cationic intermediate. wikipedia.orgillinois.edu This is achieved through the formation of a chiral ion pair, where the chiral counteranion creates a stereochemically defined environment around the reactive cation. wikipedia.orgchemrxiv.org
The development of chiral borate anions has been a key focus in this field. Early attempts used chiral borates derived from binaphthyl (BINOL) scaffolds, but often resulted in low enantioselectivities. wikipedia.org A significant challenge has been the design of anions that are both sufficiently weakly coordinating to not shut down catalysis and structurally robust enough to not decompose under reaction conditions. chemrxiv.orgrsc.org
Recent advances have led to the creation of more sophisticated and structurally robust chiral borate ions. For example, borate anions featuring a C₂-symmetric backbone derived from (R)-1,1'-binaphthyl-2,2'-diamine have been synthesized. chemrxiv.org These anions, when paired with a proton, can act as effective Brønsted acid catalysts for reactions like asymmetric Prins-type cyclizations. The well-defined chiral pocket of the borate anion discriminates between the prochiral faces of the cationic intermediate, leading to high levels of regio- and enantioselectivity. chemrxiv.org The success of ACDC relies heavily on the molecular design of these chiral anions, which must balance steric and electronic properties to effectively transfer chirality during the catalytic cycle. nih.govnih.gov
Future Research Directions and Emerging Applications
Innovative Synthetic Strategies for Tailored Borate (B1201080) Anions
The future of functional materials is intrinsically linked to the ability to synthesize molecular components with customized properties. For borate anions, research is moving beyond traditional synthetic routes to develop innovative strategies that allow for precise control over the anion's steric and electronic characteristics.
One promising avenue is the development of modular synthetic platforms that enable the systematic elaboration of the tetraphenylborate (B1193919) framework. These platforms could allow for the introduction of a wide array of functional groups onto the phenyl rings, thereby tuning the anion's solubility, reactivity, and coordinating ability. For instance, methods for the regioselective functionalization of the aromatic rings are being explored to create anions with specific interaction sites for catalysis or sensing applications.
Another area of intense research is the synthesis of new weakly coordinating diborate anions. soton.ac.uk These involve linking two borate centers, a strategy that can create more voluminous and less coordinating anions. soton.ac.uk The nature of the linking group is critical, with moieties like dicyanamide (B8802431) being investigated to control the stability and properties of the resulting diborate. soton.ac.uk Research has shown that the catalyst productivity in polymerization reactions can be significantly influenced by the structure of these linked anions. soton.ac.uk
Furthermore, the development of safer and more efficient synthetic protocols is a key objective. Traditional methods for preparing fluorinated tetraarylborates can involve hazardous reagents. nih.gov Future strategies will likely focus on utilizing alternative reaction pathways, such as magnesium-bromine exchange reactions that avoid the use of metallic magnesium, to enhance the safety and scalability of these syntheses. nih.gov The table below summarizes some innovative approaches being explored.
| Synthetic Strategy | Goal | Potential Impact |
| Modular Platforms | Precise control over functionalization | Tailored anions for specific catalytic or sensing roles |
| Diborate Anion Synthesis | Creation of larger, less coordinating anions | Enhanced catalytic activity and stability |
| Safer Synthetic Protocols | Elimination of hazardous reagents | Greener, more scalable production of borate anions |
These advanced synthetic strategies are poised to deliver a new generation of borate anions with properties fine-tuned for a range of demanding applications.
Expansion into Novel Functional Materials and Devices
The unique properties of the tetrakis(4-fluorophenyl)borate anion make it a highly attractive building block for a new generation of functional materials and devices. Its incorporation into various material matrices can lead to significant enhancements in performance and the emergence of entirely new functionalities.
In the realm of polymer science, sodium;tetrakis(4-fluorophenyl)boranuide is being investigated as an additive to create advanced polymers and nanocomposites. researchgate.net Its presence can improve the thermal stability and mechanical properties of the resulting materials. researchgate.net Furthermore, its role as a weakly coordinating anion is crucial in polymerization catalysis, where it can facilitate the formation of highly active catalytic species. acs.orgmdpi.com
The development of advanced sensor technology represents another significant application area. The compound has been successfully used in the construction of ion-selective electrodes and potentiometric sensors. sigmaaldrich.com For example, it has been a component in the development of novel pH sensors based on materials like hydrous iridium dioxide and in planar potentiometric sensors designed for in situ environmental measurements. sigmaaldrich.com
The field of nanotechnology is also benefiting from the properties of this borate anion. It has been shown to facilitate the assembly of ultra-small fluorescent nanoparticles. sigmaaldrich.com The fluorinated counterion can enhance the emission of rhodamine aggregates, leading to ultrabright nanoparticles with potential applications in bioimaging. sigmaaldrich.com Moreover, the anion plays a role in modulating the fluorescence properties of dyes within polymer nanoparticles. sigmaaldrich.com A recent study demonstrated the synthesis of a tetraphenylborate-based anionic metal-organic framework (MOF) that functions as a versatile solid electrolyte for fast ion transportation, highlighting its potential in advanced battery technologies. rsc.orgrsc.org
| Material/Device | Role of Tetrakis(4-fluorophenyl)borate | Key Research Findings |
| Polymers & Nanocomposites | Additive/Counterion in catalysis | Improved thermal stability and mechanical properties. researchgate.net |
| Sensors | Component of electrode membranes | Utilized in novel pH and potentiometric sensors. sigmaaldrich.com |
| Fluorescent Nanoparticles | Counterion to enhance emission | Creation of ultrabright nanoparticles for bioimaging. sigmaaldrich.com |
| Solid Electrolytes (MOFs) | Anionic building block | Enables fast transport of various metal ions (Li+, Na+, K+, etc.). rsc.orgrsc.org |
The continued exploration of this compound in these and other material systems is expected to yield further breakthroughs in materials science and device engineering.
Interdisciplinary Research Frontiers Involving Tetrakis(4-fluorophenyl)borate
The influence of this compound extends beyond traditional chemistry and materials science, finding applications in exciting interdisciplinary research frontiers, particularly in the biomedical field.
One of the most promising areas is Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. isnct.netborates.today BNCT relies on the delivery of boron-10 (B1234237) (¹⁰B) isotopes to tumor cells, which are then irradiated with neutrons. conicet.gov.arnih.gov This process generates highly localized, cell-destroying alpha particles. isnct.net The development of effective boron delivery agents is crucial for the success of BNCT. conicet.gov.ar Functionalized borate anions, including derivatives of tetraphenylborate, are being investigated for their potential to be incorporated into tumor-targeting molecules and nanoparticles, thereby increasing the concentration of boron within cancer cells and enhancing the therapeutic effect. nih.govisnct.netconicet.gov.ar
In the pharmaceutical sciences, the compound is being explored for its role in drug formulation. researchgate.net Its ability to act as a counterion can potentially improve the solubility and bioavailability of certain active pharmaceutical ingredients. Furthermore, in biochemical research, it can be used as a stabilizing agent for proteins and enzymes during experimental procedures. researchgate.net
Molecular dynamics simulations are providing insights into the interactions of borate anions with biological systems at the atomic level. nih.govnih.gov For instance, simulations have been used to study the binding of borate ions to the surface of cytochrome c, a vital protein in cellular respiration. nih.govnih.gov These computational studies help to elucidate the nature of these interactions, distinguishing between "loose" and "tight" binding sites, which is crucial for understanding the influence of ions on biological processes. nih.govnih.gov
| Interdisciplinary Field | Application of Tetrakis(4-fluorophenyl)borate | Research Focus |
| Oncology (BNCT) | Boron delivery agent | Designing functionalized borates for targeted cancer therapy. nih.govisnct.netconicet.gov.ar |
| Pharmaceuticals | Formulation aid / Stabilizer | Improving drug solubility and stabilizing biomolecules. researchgate.net |
| Biophysics/Computational Biology | Model ion in simulations | Understanding ion-protein interactions through molecular dynamics. nih.govnih.gov |
The convergence of chemistry, biology, and medicine, facilitated by compounds like this compound, is paving the way for novel diagnostic and therapeutic strategies.
Rational Design of Anion Architectures for Specific Chemical Challenges
The ability to predict and control the properties of molecules before their synthesis is a central goal of modern chemistry. Rational design, often aided by powerful computational tools, is becoming increasingly important in the development of new borate anions with architectures tailored to address specific chemical challenges.
A key strategy in the design of these anions is fluorination. nih.gov The introduction of fluorine atoms into the anion's structure can significantly alter its physical, chemical, and electronic properties. nih.gov For example, fluorination can enhance metabolic stability and bioavailability in drug candidates and is a powerful tool for modifying the properties of functional materials. researchgate.netnih.gov Systematic studies on how different fluorination patterns affect molecular properties are providing valuable insights for designing new materials, such as ferroelectric liquid crystals. acs.org
Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics simulations, are at the forefront of the rational design process. semanticscholar.orgrsc.org DFT calculations can be used to predict the binding affinities of anion receptors and to understand the electronic structure of novel borate anions. rsc.orgnih.govmdpi.com This allows researchers to screen potential candidates computationally before embarking on time-consuming and resource-intensive synthetic work. rsc.org
| Design Approach | Methodology | Objective |
| Fluorination Strategy | Systematic introduction of fluorine atoms | To tune electronic properties, stability, and intermolecular interactions. nih.govacs.orgpku.edu.cn |
| Density Functional Theory (DFT) | Quantum mechanical calculations | To predict binding affinities, electronic structure, and reactivity. rsc.orgnih.govmdpi.com |
| Molecular Dynamics (MD) | Simulation of atomic and molecular motion | To understand dynamic behavior, solvation, and transport properties. nih.govsemanticscholar.orgresearchgate.net |
The synergy between advanced synthesis and rational computational design is set to accelerate the discovery of new borate anions with unprecedented functionality, opening up new frontiers in science and technology.
Q & A
Q. What are the standard applications of sodium tetrakis(4-fluorophenyl)borate dihydrate in analytical chemistry?
Sodium tetrakis(4-fluorophenyl)borate dihydrate is widely used as a titrimetric reagent for nonionic surfactants in the presence of anionic surfactants via two-phase titration . It also serves as a precipitation reagent for cesium (Cs⁺) in gravimetric analyses due to its selective binding with large monovalent cations . For example, in Cs⁺ removal studies, it outperforms sodium tetraphenylborate in certain zeolite systems, achieving higher ion-exchange efficiencies .
Q. What methodological steps are required to purify sodium tetrakis(4-fluorophenyl)borate dihydrate for research use?
Purification involves dissolving the compound in water and passing it through a Dowex 50Wx4 (Na⁺ form) ion-exchange column. The eluate is extracted with diethyl ether, followed by crystallization in dry xylene under reduced pressure to minimize hygroscopic degradation . Recrystallization in organic solvents (e.g., dichloromethane) under inert atmospheres is recommended to avoid oxidation .
Q. How should researchers handle the hygroscopic nature of sodium tetrakis(4-fluorophenyl)borate dihydrate in experimental workflows?
Store the compound in airtight containers under argon or vacuum at 2–8°C. During use, minimize exposure to ambient humidity by working in a glovebox or using desiccants. Pre-dry solvents and glassware to prevent hydration-induced variability in titration or precipitation assays .
Q. What safety precautions are critical when handling this compound?
The compound is classified as Xi (irritant) with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse affected areas with water and seek medical advice. Avoid incompatible reagents like strong oxidizers .
Advanced Research Questions
Q. How can researchers optimize the composition of ion-selective membranes (ISMs) using sodium tetrakis(4-fluorophenyl)borate dihydrate?
For hydrogen ion-selective electrodes (ISEs), a typical membrane cocktail includes 0.25% (w/w) sodium tetrakis(4-fluorophenyl)borate dihydrate as an anionic additive, 66% (w/w) plasticizer (e.g., 2-nitrophenyl octyl ether), and 32.85% (w/w) poly(vinyl chloride) dissolved in tetrahydrofuran. The additive enhances selectivity by stabilizing the ionophore-cation complex . Adjust the borate concentration to balance sensitivity and detection limits.
Q. What experimental strategies resolve discrepancies in ion selectivity studies involving this compound?
Contradictions in ion selectivity (e.g., Cs⁺ vs. K⁺) often arise from competing hydration energies or matrix effects. Use competitive binding assays with varying cation concentrations and validate results with techniques like ICP-MS or X-ray diffraction. For example, in Cs⁺ removal from zeolites, parallel experiments with sodium tetraphenylborate can clarify mechanistic differences .
Q. How does solvent choice impact the synthesis of derivatives like tetradodecylammonium tetrakis(4-chlorophenyl)borate?
Synthesis in dichloromethane under inert atmospheres minimizes side reactions (e.g., hydrolysis). The solvent’s low polarity favors ion-pair formation between tetrakis(4-fluorophenyl)borate and bulky cations. Post-synthesis, purify via recrystallization or column chromatography to remove unreacted precursors .
Q. What role does sodium tetrakis(4-fluorophenyl)borate dihydrate play in bioanalytical sensors?
In biosensors, it acts as a lipophilic anionic additive to improve selectivity for ammonium (NH₄⁺) or urea detection. Incorporate it into polymer membranes at 0.1–0.5% (w/w) to enhance signal stability in biological matrices like blood or urine .
Data Analysis and Theoretical Considerations
Q. How do researchers validate the purity of sodium tetrakis(4-fluorophenyl)borate dihydrate batches?
Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards. For gravimetric assays, confirm purity by quantifying residual Na⁺ via flame photometry or ion chromatography .
Q. What computational methods support the design of borate-based ionophores?
Density Functional Theory (DFT) calculations can model cation-borate interactions, predicting binding affinities for Cs⁺, NH₄⁺, or other ions. Pair these with molecular dynamics simulations to assess solvent effects and optimize ligand geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
